3-(2-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(2-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethoxy group attached to a benzyl ring, which is further connected to a piperazine ring and a tert-butyl ester group. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common route starts with the preparation of 2-(trifluoromethoxy)benzaldehyde, which is then subjected to a series of reactions to introduce the piperazine and tert-butyl ester groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the reaction progress and verifying the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives .
Scientific Research Applications
3-(2-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)benzaldehyde: A precursor in the synthesis of the target compound.
tert-Butyl 4-bromo-2-(trifluoromethoxy)benzyl(ethyl)carbamate: A related compound with similar structural features.
Uniqueness
3-(2-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group, in particular, enhances its stability and reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H23F3N2O3 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
tert-butyl 3-[[2-(trifluoromethoxy)phenyl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H23F3N2O3/c1-16(2,3)25-15(23)22-9-8-21-13(11-22)10-12-6-4-5-7-14(12)24-17(18,19)20/h4-7,13,21H,8-11H2,1-3H3 |
InChI Key |
JQUCURLWHUJTSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=CC=C2OC(F)(F)F |
Origin of Product |
United States |
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